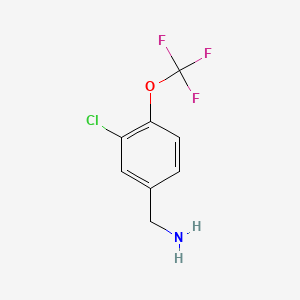

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE

Description

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFDZNSGNUXERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696836 | |

| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-60-3 | |

| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE chemical properties

An In-Depth Technical Guide to (3-Chloro-4-(trifluoromethoxy)phenyl)methanamine

Introduction

This compound, also known as 3-Chloro-4-(trifluoromethoxy)benzylamine, is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic and medicinal chemistry.[1] Its structure is characterized by a benzylamine core substituted with two key pharmacophores: a chloro group and a trifluoromethoxy (-OCF₃) group. This unique combination of functionalities imparts specific steric and electronic properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The trifluoromethoxy group, in particular, is a valuable substituent in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate molecular conformation, often leading to improved binding affinity and pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, tailored for researchers and professionals in the field of drug development.

Core Chemical and Physical Properties

The physicochemical properties of a compound are foundational to its application, dictating its solubility, reactivity, and handling requirements. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 771581-60-3 | [1][3] |

| Molecular Formula | C₈H₇ClF₃NO | [1][4][5] |

| Molecular Weight | 225.60 g/mol | [1][3][4] |

| Physical State | Liquid (at standard conditions) | [4] |

| Appearance | Colorless to almost colorless, clear liquid | [6] (Inferred from related compounds) |

| Boiling Point | Data not available | [7] |

| Melting Point | Data not available | [7] |

| Solubility | Miscible with many organic solvents | [8] (Inferred from benzylamine) |

Note: Specific experimental data for boiling point, melting point, and solubility are not widely published. Properties are often inferred from closely related structures like benzylamine.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from a more readily available aniline precursor. A logical and documented synthetic route proceeds through a benzonitrile intermediate, which is then reduced to the target benzylamine.

Experimental Protocol: Multi-step Synthesis

This protocol is based on established chemical transformations, including the Sandmeyer reaction for nitrile formation and subsequent reduction.

Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile This intermediate is synthesized from 3-chloro-4-trifluoromethoxy aniline. The process involves diazotization of the aniline, followed by a Sandmeyer-type reaction (cyanation) to introduce the nitrile group.[9]

-

Diazotization: Dissolve 3-chloro-4-trifluoromethoxy aniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. The diazonium group is replaced by a cyanide group, yielding 3-chloro-4-trifluoromethoxy benzonitrile.

-

Work-up involves extraction and purification by distillation or chromatography.

Step 2: Reduction of the Benzonitrile Intermediate The final step is the reduction of the nitrile group to a primary amine.

-

Dissolve the 3-chloro-4-trifluoromethoxy benzonitrile in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Add a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel under a hydrogen atmosphere.[10]

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.

-

Carefully quench the reaction with water and a base (e.g., NaOH solution) to neutralize the mixture and precipitate aluminum salts.

-

Filter the mixture and extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the resulting this compound, typically by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthetic pathway from aniline to the target benzylamine.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its three key functional groups: the basic aminomethyl group, the electron-withdrawing chloro group, and the strongly electron-withdrawing trifluoromethoxy group.

-

Basicity : As a primary amine, it is a moderate base and readily reacts with acids to form stable ammonium salts.[11] This property is crucial for its purification and for the formulation of active pharmaceutical ingredients.

-

N-Acylation and N-Alkylation : The primary amine is a potent nucleophile. It reacts readily with acylating agents like acetyl chloride in a Schotten-Baumann type reaction to form amides.[8][10] It can also be alkylated with various alkyl halides.

-

Reactions of the Aromatic Ring : The trifluoromethoxy and chloro groups are deactivating and influence the regioselectivity of electrophilic aromatic substitution. The aminomethyl group, while not directly attached to the ring, can influence reactivity through its electronic effects.

-

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods have demonstrated that benzylamines can undergo directed C-H activation and cross-coupling reactions.[12][13] The amine functionality can act as a directing group, enabling the installation of new C-C bonds at the ortho position of the aromatic ring, providing a pathway to highly complex and valuable chiral molecules.[12][13]

Reaction Diagram: N-Acylation

Caption: General scheme for the N-acylation of the target amine.

Applications in Drug Discovery and Development

This molecule is rarely an active pharmaceutical ingredient itself but is a high-value intermediate for constructing more complex molecules.

-

Scaffold for Drug Candidates : The benzylamine motif is a common feature in many biologically active compounds. This specific derivative provides a scaffold decorated with substituents known to confer desirable properties.

-

Modulation of Physicochemical Properties : The trifluoromethoxy (-OCF₃) group is a bioisostere of other functional groups and is used by medicinal chemists to fine-tune drug properties. It significantly increases lipophilicity (Hansch π value of +1.04) and can block sites of metabolism, thereby improving a drug's half-life.[2]

-

Intermediate for Key Pharmaceuticals : Benzylamines are precursors in the synthesis of numerous pharmaceuticals, including anesthetics, bronchodilators, and anti-psychotics.[10][11] For example, benzylamine derivatives are used to synthesize drugs like lacosamide and nebivolol.[10] The unique substitution pattern of this compound makes it an attractive candidate for developing new chemical entities in these therapeutic areas.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential. The information below is summarized from available Safety Data Sheets (SDS).[4]

| Hazard Category | Description and Precautions |

| Primary Hazards | Causes severe skin burns and eye damage (Skin Corr. 1C, H314).[4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (e.g., goggles, face shield).[4] Use a respirator with an appropriate filter if inhalation risk is high.[4] |

| First Aid Measures | Skin/Hair: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |

| Handling & Storage | Handle in a well-ventilated area. Avoid breathing vapors. Keep container tightly closed. Store in a cool, dry place away from incompatible materials. |

Conclusion

This compound is a specialized chemical building block with significant potential in the field of drug discovery and materials science. Its unique trifluoromethoxy and chloro substitutions provide a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the research and development laboratory.

References

- 1. calpaclab.com [calpaclab.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Chloro-4-(trifluoromethoxy)phenylamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.ie [fishersci.ie]

- 5. This compound [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzylamine - Wikipedia [en.wikipedia.org]

- 11. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 12. chu-lab.org [chu-lab.org]

- 13. pubs.acs.org [pubs.acs.org]

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE CAS number 771581-60-3

An In-Depth Technical Guide to (3-Chloro-4-(trifluoromethoxy)phenyl)methanamine (CAS: 771581-60-3)

Abstract

This compound, also known as 3-chloro-4-(trifluoromethoxy)benzylamine (CAS No. 771581-60-3), is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. The strategic placement of a chlorine atom and a trifluoromethoxy group on the phenyl ring imparts unique electronic and physicochemical properties that are highly sought after in drug design. These substituents can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, characterization data, a representative synthetic pathway with a detailed protocol, and its applications in the synthesis of complex pharmaceutical agents. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

The Strategic Importance in Drug Discovery

The design of novel therapeutics often hinges on the use of molecular building blocks that offer precise control over a drug candidate's pharmacological profile. This compound is a prime example of such a scaffold. Its value is derived from the synergistic effects of its two key functional groups:

-

The Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful tool in medicinal chemistry.[1][2] It is a strong electron-withdrawing group and is highly lipophilic, often more so than the related trifluoromethyl (-CF₃) group.[1][3] This increased lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier. Crucially, the -OCF₃ group is exceptionally stable to metabolic degradation, which can increase the half-life and bioavailability of a drug candidate.[1]

-

The Chlorine (-Cl) Atom: As a halogen, chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Its position meta to the benzylamine group influences the molecule's electronic distribution and provides a vector for further chemical modification. The combination of chloro and trifluoromethoxy substituents is a recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[4][5]

This unique combination makes the title compound a versatile intermediate for creating novel chemical entities, particularly in oncology and other fields where targeted therapies are paramount.[6]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis and application. Below are the key properties and expected spectroscopic signatures for this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 771581-60-3 | [7][8] |

| Molecular Formula | C₈H₇ClF₃NO | [7][9][10] |

| Molecular Weight | 225.59 g/mol | [7][9][10] |

| Synonym | 3-Chloro-4-(trifluoromethoxy)benzylamine | [7] |

| Appearance | Solid | [11] |

Spectroscopic Data (Predicted and Reported Analogs)

| Technique | Expected Signature |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7.2-7.5 ppm range) will exhibit a characteristic splitting pattern (doublet, doublet of doublets) due to their coupling. A singlet corresponding to the two benzylic protons (-CH₂NH₂) is expected around δ 3.8-4.0 ppm. A broad singlet for the amine protons (-NH₂) will also be present. |

| ¹³C NMR | Aromatic carbons will appear in the δ 120-150 ppm region. The trifluoromethoxy carbon will show a characteristic quartet due to coupling with the fluorine atoms (J ≈ 250-270 Hz).[12] The benzylic carbon (-CH₂) will appear further upfield. |

| ¹⁹F NMR | A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, typically in the range of δ -58 to -65 ppm.[12] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (around 1500-1600 cm⁻¹), and strong C-F and C-O stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. |

Synthesis and Purification

The synthesis of this compound typically involves the conversion of a more readily available precursor. A common and reliable strategy is the amination of the corresponding benzyl bromide. This can be achieved effectively via the Gabriel synthesis, which prevents over-alkylation and yields the primary amine cleanly after deprotection.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-3-(trifluoromethoxy)benzylamine | 916210-69-0 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 3-Chloro-4-(trifluoromethoxy)phenylamine | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [m.chemicalbook.com]

- 10. This compound [chemicalbook.com]

- 11. 3-Chloro-4-(trifluoromethoxy)phenylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to (3-chloro-4-(trifluoromethoxy)phenyl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

(3-chloro-4-(trifluoromethoxy)phenyl)methanamine, also known as 3-chloro-4-(trifluoromethoxy)benzylamine, is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development. Its molecular structure, featuring a trifluoromethoxy group and a chlorine atom on the phenyl ring, imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents.

The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, offers a distinct combination of lipophilicity, metabolic stability, and electron-withdrawing character.[1][2][3] The incorporation of this moiety can enhance a drug candidate's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation, ultimately improving its pharmacokinetic and pharmacodynamic profile.[1][2][3] The presence of the chlorine atom further modulates the electronic and steric properties of the molecule, providing an additional point for structural modification and optimization.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzylamine core substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 4-position of the benzene ring.

Molecular Formula: C₈H₇ClF₃NO[4][5]

Molecular Weight: 225.60 g/mol [4][5]

CAS Number: 771581-60-3[5]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClF₃NO | [4][5] |

| Molecular Weight | 225.60 g/mol | [4][5] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | Not available | [4] |

| Melting Point | Not available | [4] |

| Solubility | Insoluble in water | [6] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3-chloro-4-(trifluoromethoxy)aniline. The overall synthesis pathway is illustrated below.

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 3-chloro-4-(trifluoromethoxy)benzonitrile

The first step involves the conversion of 3-chloro-4-(trifluoromethoxy)aniline to 3-chloro-4-(trifluoromethoxy)benzonitrile. This transformation can be achieved via a Sandmeyer reaction, a well-established method for the conversion of anilines to benzonitriles. The aniline is first diazotized with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid), followed by reaction with a cyanide salt, typically copper(I) cyanide.

A detailed, referenced protocol for a similar transformation is provided below.[6]

Experimental Protocol: Synthesis of 3-chloro-4-(trifluoromethoxy)benzonitrile [6]

-

Diazotization:

-

Dissolve 3-chloro-4-(trifluoromethoxy)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

The reaction may require gentle warming to proceed to completion.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude 3-chloro-4-(trifluoromethoxy)benzonitrile.

-

The product can be further purified by distillation or chromatography.

-

Step 2: Reduction of 3-chloro-4-(trifluoromethoxy)benzonitrile to this compound

The final step is the reduction of the nitrile group of 3-chloro-4-(trifluoromethoxy)benzonitrile to a primary amine. This can be accomplished using several reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being common and effective methods.[7]

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: LiAlH₄ Reduction of 3-chloro-4-(trifluoromethoxy)benzonitrile (General procedure adapted from similar reductions)[7]

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Dissolve 3-chloro-4-(trifluoromethoxy)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it with THF.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often more scalable alternative to LiAlH₄ reduction. A variety of catalysts can be employed, such as Raney nickel or palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-(trifluoromethoxy)benzonitrile (General procedure adapted from similar reductions)

-

Dissolve 3-chloro-4-(trifluoromethoxy)benzonitrile in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

-

Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 10% Pd/C or Raney nickel).

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-50 atm).

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the catalyst from the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

The product can be purified by vacuum distillation if necessary.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons will likely appear as a singlet around δ 3.8-4.0 ppm. The amine protons will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the range of δ 115-150 ppm. The benzylic carbon will be observed around δ 45-50 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group, with a chemical shift characteristic of this functional group (typically around -58 to -60 ppm relative to CFCl₃).[9]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 225.60 g/mol . Isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl) will also be observed.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

-

C-H stretching of the methylene group (around 2850-2950 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

C-F stretching of the trifluoromethoxy group (strong bands in the region of 1000-1300 cm⁻¹).

-

C-Cl stretching (in the fingerprint region).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethoxy group is increasingly utilized in drug design to enhance metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer duration of action.[1][2][3] The chloro-substituent provides a handle for further synthetic modifications and can influence the binding of the molecule to its biological target.

While specific drugs containing this exact fragment are not prominently documented, numerous patents and research articles describe the use of structurally related chloro- and trifluoromethoxy-substituted phenyl derivatives in the development of a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and enzyme inhibitors.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and synthetically accessible building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethoxy group and a chlorine substituent offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, aiming to facilitate its use in the development of novel and improved therapeutic agents.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-chloro-4-(trifluoromethoxy)phenyl)methanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in medicinal chemistry. The trifluoromethyl and trifluoromethoxy moieties are of significant interest in drug design due to their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide will delve into the strategic considerations for its synthesis, focusing on two primary and efficient routes: the reductive amination of 3-chloro-4-(trifluoromethoxy)benzaldehyde and the reduction of 3-chloro-4-(trifluoromethoxy)benzonitrile. Detailed experimental protocols, mechanistic insights, and data presentation are included to support researchers and professionals in drug development.

Introduction: The Significance of the Trifluoromethoxy Group in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly improve the pharmacological profile of drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance membrane permeability and metabolic stability, crucial attributes for orally bioavailable drugs.[1] The target molecule, this compound, serves as a valuable synthon for introducing the 3-chloro-4-(trifluoromethoxy)phenylmethyl moiety into a wide range of biologically active compounds.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway often depends on the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two of the most efficient and widely applicable methods.

Diagram of Synthetic Strategies

Caption: Primary synthetic routes to the target amine.

Pathway I: Reductive Amination of 3-chloro-4-(trifluoromethoxy)benzaldehyde

Reductive amination is a highly efficient and direct method for the synthesis of amines from carbonyl compounds.[2][3] This pathway involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Synthesis of the Aldehyde Precursor

The successful execution of this pathway hinges on the availability of the starting aldehyde, 3-chloro-4-(trifluoromethoxy)benzaldehyde. While commercially available, its synthesis from more common starting materials is a critical first step. A common route involves the oxidation of the corresponding benzyl alcohol.

The Reductive Amination Reaction

The core of this pathway is the one-pot conversion of the aldehyde to the amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices due to their selectivity and ease of handling.[3][4]

Reaction Mechanism

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

3-chloro-4-(trifluoromethoxy)benzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol.

-

To this solution, add a solution of ammonia in methanol (excess, e.g., 10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (e.g., 1.5 eq) in portions, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amine by column chromatography on silica gel.

Data and Characterization

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil or solid |

| Purity (by GC/HPLC) | >95% (after purification) |

| Yield | 70-90% |

Pathway II: Reduction of 3-chloro-4-(trifluoromethoxy)benzonitrile

An alternative and equally viable route to the target amine is the reduction of the corresponding benzonitrile. This pathway is particularly useful if the benzonitrile is a more readily accessible intermediate.

Synthesis of the Benzonitrile Intermediate

3-Chloro-4-(trifluoromethoxy)benzonitrile can be synthesized from several precursors. One documented method starts from 3-chloro-4-(trifluoromethoxy)aniline, proceeding through diazotization and cyanation.[5] Another approach is the dehydration of 3-chloro-4-(trifluoromethoxy)benzamide using a dehydrating agent like thionyl chloride (SOCl₂), which can provide high yields.[6]

Nitrile Synthesis from Benzamide

Caption: Synthesis of the benzonitrile intermediate.

Reduction of the Nitrile

The reduction of the nitrile functional group to a primary amine is a standard transformation in organic synthesis. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7]

Experimental Protocol: Nitrile Reduction

Materials:

-

3-chloro-4-(trifluoromethoxy)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (e.g., 2.0 eq) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 3-chloro-4-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solid aluminum salts and wash thoroughly with diethyl ether.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude amine.

-

Purify by vacuum distillation or column chromatography.

Data and Characterization

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil or solid |

| Purity (by GC/HPLC) | >95% (after purification) |

| Yield | 80-95% |

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The two pathways detailed in this guide, reductive amination of the corresponding benzaldehyde and reduction of the benzonitrile, offer reliable and high-yielding methods for obtaining this valuable intermediate. The choice between these routes will ultimately be guided by the specific resources and constraints of the research or manufacturing environment. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently and efficiently synthesize this important building block.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to (3-Chloro-4-(trifluoromethoxy)phenyl)methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine, a halogenated benzylamine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. The unique combination of a chloro, a trifluoromethoxy group, and a methanamine moiety on a phenyl ring gives rise to a molecule with distinct physicochemical properties that are advantageous for the development of novel therapeutic agents. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but with enhanced lipophilicity and metabolic stability, making it a valuable substituent in drug design.[1] This guide provides a comprehensive overview of the compound's nomenclature, properties, synthesis, safety, and potential applications, serving as a critical resource for professionals in the field.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Common Name | 3-Chloro-4-(trifluoromethoxy)benzylamine | [2] |

| CAS Number | 771581-60-3 | [3] |

| Molecular Formula | C8H7ClF3NO | [2][4] |

| Molecular Weight | 225.60 g/mol | [2][4] |

| Appearance | Not applicable (liquid) | [2] |

Nomenclature and Structure

The systematic IUPAC name for this compound is This compound . The structure features a central benzene ring substituted with four different groups:

-

A methanamine group (-CH2NH2) at position 1.

-

A chloro group (-Cl) at position 3.

-

A trifluoromethoxy group (-OCF3) at position 4.

The numbering of the benzene ring is determined by the principal functional group, which in this case is the methanamine, assigning it to the first position. The substituents are then numbered to give them the lowest possible locants.

Synthesis and Manufacturing

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a general synthetic strategy can be inferred from related transformations. A plausible route would involve the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.

A potential synthetic pathway could start from 3-chloro-4-(trifluoromethoxy)aniline.[5] This starting material can undergo diazotization followed by a Sandmeyer-type reaction to introduce a cyano group, yielding 3-chloro-4-(trifluoromethoxy)benzonitrile.[5] Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would produce the final methanamine product.

Illustrative Synthetic Workflow

Caption: A potential synthetic route from 3-chloro-4-(trifluoromethoxy)aniline.

Applications in Drug Discovery and Development

The trifluoromethyl and trifluoromethoxy groups are prevalent in modern pharmaceuticals due to their ability to modulate key drug properties.[1][6] These groups can enhance metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule, which can lead to improved potency and pharmacokinetic profiles.[1] Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

While specific drugs containing this exact fragment are not prominently disclosed, its structural motifs are present in various classes of bioactive compounds. The benzylamine core is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it an attractive starting point for exploring new chemical space in areas such as oncology, neuroscience, and infectious diseases.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety. Based on available safety data sheets, this compound is classified as corrosive and can cause severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][7]

-

Hand Protection: Wear protective gloves.[2]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][7]

-

Respiratory Protection: Use a well-ventilated area and, if necessary, a respirator with a suitable filter.[2]

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[2]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[2]

Storage

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery. Its unique structural features, particularly the trifluoromethoxy group, offer medicinal chemists a tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in research and development.

References

A Comprehensive Technical Guide to (3-Chloro-4-(trifluoromethoxy)phenyl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Chloro-4-(trifluoromethoxy)phenyl Moiety in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby positively influencing a molecule's overall drug-like properties. When combined with a chloro-substituted phenyl ring, the resulting scaffold, (3-Chloro-4-(trifluoromethoxy)phenyl)methanamine, represents a valuable building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical entity.

Physicochemical Properties and Structural Data

| Property | Value | Source |

| Molecular Formula | C8H7ClF3NO | [1][2] |

| Molecular Weight | 225.60 g/mol | [1][2] |

| CAS Number | 771581-60-3 | [3] |

Synthesis of this compound: A Tale of Two Precursors

The synthesis of this compound can be approached through two primary synthetic routes, both of which are detailed below. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Reduction of 3-Chloro-4-(trifluoromethoxy)benzonitrile

This is a widely applicable and generally high-yielding approach that proceeds in two main stages: the synthesis of the benzonitrile intermediate and its subsequent reduction to the target benzylamine.

There are multiple reported methods for the preparation of this key intermediate. One common method involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide.

-

Reaction: Dehydration of an amide to a nitrile.

-

Reagents: 3-chloro-4-trifluoromethoxybenzamide, Thionyl chloride (SOCl2).

-

Rationale: Thionyl chloride is a powerful dehydrating agent that efficiently converts the primary amide to the corresponding nitrile. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion.

The reduction of the nitrile functionality to a primary amine is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH4) is a potent reducing agent well-suited for this purpose.

-

Reaction: Nitrile reduction.

-

Reagent: Lithium Aluminum Hydride (LiAlH4).

-

Rationale: The hydride ions from LiAlH4 act as nucleophiles, attacking the electrophilic carbon of the nitrile group. A subsequent workup with water hydrolyzes the intermediate aluminum complexes to yield the primary amine.

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocol: Reduction of 3-Chloro-4-(trifluoromethoxy)benzonitrile

Materials:

-

3-Chloro-4-(trifluoromethoxy)benzonitrile

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Diethyl ether or Dichloromethane

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-Chloro-4-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Caution: The following quench procedure is highly exothermic and should be performed slowly and with extreme care. Sequentially and dropwise, add water (1 volume relative to LiAlH4), followed by 15% aqueous NaOH solution (1 volume relative to LiAlH4), and finally water (3 volumes relative to LiAlH4).

-

A granular precipitate of aluminum salts will form. Stir the resulting suspension for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether or dichloromethane.

-

Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Route 2: Reductive Amination of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

An alternative and often milder approach is the reductive amination of the corresponding aldehyde. This one-pot reaction combines the formation of an imine intermediate with its immediate reduction to the amine.[4]

This aldehyde can be prepared from the corresponding toluene derivative via oxidation or from the nitrile via a reduction-hydrolysis sequence.

-

Reaction: Reductive Amination.[4]

-

Reagents: 3-Chloro-4-(trifluoromethoxy)benzaldehyde, an ammonia source (e.g., ammonia in methanol, ammonium acetate), and a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).[5]

-

Rationale: The aldehyde reacts with the ammonia source to form an imine or enamine intermediate in situ. A mild reducing agent, such as sodium borohydride, then selectively reduces the imine to the desired primary amine. This method avoids the use of harsh reagents like LiAlH4.[5]

Caption: Synthesis via reductive amination of the corresponding benzaldehyde.

Characterization and Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data for this compound, the following spectroscopic data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 1H | Ar-H |

| ~ 7.2 | dd | 1H | Ar-H |

| ~ 7.1 | d | 1H | Ar-H |

| ~ 3.8 | s | 2H | -CH2-NH2 |

| ~ 1.5 | br s | 2H | -NH2 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Ar-C-O |

| ~ 140 | Ar-C-CH2 |

| ~ 130 | Ar-C-Cl |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 122 (q) | -OCF3 |

| ~ 120 | Ar-CH |

| ~ 45 | -CH2-NH2 |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch (primary amine) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1600-1620 | N-H bend (primary amine) |

| 1450-1500 | C=C stretch (aromatic) |

| 1100-1300 | C-O stretch and C-F stretch |

| 1000-1100 | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 225, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak). Common fragmentation patterns would include the loss of the amino group and cleavage of the benzylic C-C bond.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of new drug candidates due to the unique properties imparted by its substituents. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the chloro substituent can influence binding interactions and electronic properties.[6][7][8][9]

While specific clinical candidates incorporating this exact moiety are not widely reported in publicly available literature, numerous studies highlight the importance of the broader class of trifluoromethoxyphenyl derivatives in medicinal chemistry. For instance, the related 4-chloro-3-(trifluoromethyl)phenyl group is a key component of the multi-kinase inhibitor Sorafenib , used in the treatment of certain cancers.[10] This underscores the therapeutic potential of this substitution pattern.

Derivatives of similar benzylamines are being investigated for a range of therapeutic targets. For example, compounds containing a substituted benzylamine core are being explored as antagonists for various receptors and inhibitors of enzymes. The combination of the chloro and trifluoromethoxy groups on the phenyl ring provides a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune the activity and pharmacokinetic properties of new drug candidates.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, primarily through the reduction of the corresponding benzonitrile or the reductive amination of the benzaldehyde, is achievable through well-established organic chemistry methodologies. The presence of the chloro and trifluoromethoxy substituents provides a unique combination of properties that are highly desirable in medicinal chemistry. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the utility of building blocks such as this compound is expected to increase, making it a valuable tool for researchers and scientists in the pharmaceutical industry.

References

- 1. This compound [chemicalbook.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. 3-Chloro-4-(trifluoromethoxy)phenylamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE safety and handling

An In-Depth Technical Guide to the Safe Handling of (3-Chloro-4-(trifluoromethoxy)phenyl)methanamine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 771581-60-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deep understanding of the risks and mitigation strategies.

Compound Identification and Hazard Analysis

This compound, also known as 3-Chloro-4-(trifluoromethoxy)benzylamine, is a substituted benzylamine derivative used in organic synthesis.[1][2] Its specific chemical structure necessitates a rigorous approach to handling due to its inherent reactivity and hazardous properties.

Chemical and Physical Properties

A thorough understanding of the compound's physical properties is the foundation of a robust safety plan. These properties dictate storage conditions, appropriate handling techniques, and potential environmental fate.

| Property | Value | Source |

| CAS Number | 771581-60-3 | [2] |

| Molecular Formula | C8H7ClF3NO | [1][2] |

| Molecular Weight | 225.60 g/mol | [2] |

| Appearance | Not specified (likely liquid) | [2] |

| Particle Characteristics | Not applicable (liquid) | [2] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified as a significant hazard, primarily due to its corrosive nature.[2]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |

Source:[2]

The primary danger associated with this chemical is its ability to cause severe, irreversible damage to skin and eyes upon contact.[2] This corrosive action is immediate and requires prompt, decisive first-aid intervention. The underlying mechanism involves the amine functional group's basicity and potential reactivity, which can disrupt cellular membranes and denature proteins.

Comprehensive Risk Mitigation Framework

A multi-layered approach is essential for mitigating the risks associated with this compound. This framework encompasses engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This prevents the inhalation of any potential vapors and contains spills.

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (within a 10-second travel distance) in any laboratory where this chemical is handled.[3] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact. The selection of PPE must be based on the specific hazards of the compound.

-

Eye and Face Protection: Tight-sealing safety goggles in combination with a face shield are required to protect against splashes.[2][4] Standard safety glasses do not offer sufficient protection.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific breakthrough time data for this compound, double-gloving with nitrile or neoprene gloves is a prudent choice. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required. It should be fully buttoned to provide maximum coverage.

-

Protective Clothing: For larger quantities or procedures with a higher risk of splashing, additional chemical-resistant aprons or coveralls should be worn.[2]

-

-

Respiratory Protection: While handling within a fume hood should prevent respiratory exposure, a risk assessment may deem respiratory protection necessary for specific procedures like large-scale transfers or spill clean-up. In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[4]

Caption: Personal Protective Equipment (PPE) workflow.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for minimizing exposure and ensuring reproducible, safe science.

Handling and Storage Protocol

-

Handling:

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Verify the location and functionality of the nearest safety shower and eyewash station.

-

Aliquotting: Use only compatible materials (e.g., glass, PTFE) for transfers. Avoid using metal spatulas if reactivity is a concern.

-

Ventilation: Always keep the container tightly closed when not in use to minimize vapor release.[4]

-

Hygiene: Wash hands and face thoroughly after handling the substance.[4] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[3]

-

-

Storage:

Spill and Emergency Response

Immediate and correct response to an exposure or spill is critical to minimizing harm.

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

-

Spill Cleanup:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE as described in section 2.2.

-

For small spills, absorb with a non-combustible, inert material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Do not let the product enter drains.

-

Caption: Emergency response protocol for skin exposure.

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Regulations: All waste disposal must comply with local, state, and federal regulations.[5]

-

Procedure: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not attempt to dispose of this chemical down the drain or as regular trash.

Toxicological and Ecological Information

Toxicological Summary

Detailed toxicological data for this specific compound is limited, which is common for research chemicals. The primary known effect is severe damage to tissues upon direct contact.[2] Ingestion is particularly dangerous due to the risk of perforation of the gastrointestinal tract.[2]

-

Acute Toxicity: Data not available.

-

Skin Corrosion/Irritation: Causes severe burns (Category 1C).[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2]

-

Chronic Exposure: Data not available.

Ecological Information

No specific ecological data is available.[2][6] However, halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Therefore, every precaution must be taken to prevent its release into the environment.

References

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE solubility data

An In-Depth Technical Guide to the Solubility Profiling of (3-chloro-4-(trifluoromethoxy)phenyl)methanamine

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the journey of a candidate molecule from a promising hit to a viable drug is fraught with challenges. Among the most critical—and often underestimated—of these hurdles is aqueous solubility. Poor solubility can terminate the development of an otherwise potent compound, leading to issues in formulation, bioavailability, and ultimately, clinical efficacy. This compound, a substituted benzylamine, represents a class of chemical scaffolds frequently utilized in the synthesis of novel therapeutic agents. Understanding its solubility is not merely an academic exercise; it is a foundational pillar for its potential application.

This guide eschews a simple reporting of data. Instead, it provides a comprehensive, first-principles-based framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of this compound and others like it. We will delve into the why behind the how, grounding our protocols in established physicochemical principles and ensuring that the data generated is not only accurate but also actionable. This document serves as both a practical bench-top guide and a strategic manual for making informed decisions in the early stages of drug development.

Physicochemical Profile: Predicting the Behavior of this compound

Before any empirical work begins, a theoretical assessment of the molecule's properties is essential for designing intelligent experiments. The structure itself—a benzene ring substituted with a halogen, a trifluoromethoxy group, and a methanamine moiety—provides immediate clues to its behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Implication for Solubility Experiments |

| Molecular Weight | 225.6 g/mol [1] | Standard for small molecules; no special considerations for mass-based measurements. |

| pKa (amine) | 8.5 - 9.5 (estimated) | The compound is a weak base.[2][3] Its solubility will be highly pH-dependent, increasing significantly at pH values below its pKa. |

| cLogP | ~3.5 (estimated) | Indicates significant lipophilicity. Suggests low intrinsic aqueous solubility but good solubility in organic solvents. |

| Hydrogen Bond Donors | 2 (from -NH₂) | Can participate in hydrogen bonding, which may aid solubility in protic solvents. |

| Hydrogen Bond Acceptors | 4 (N, O, 3x F) | Can accept hydrogen bonds, influencing interactions with various solvents. |

| Polar Surface Area | ~38 Ų (estimated) | Moderate polarity. |

Note: Specific experimental data for this exact molecule is scarce; predictions are based on the parent molecule, benzylamine (pKa ≈ 9.3)[2][3], and general substituent effects.

Causality Behind Experimental Design: The basic nature of the amine (pKa ~9.3) is the most critical parameter dictating our aqueous strategy.[2][3] At physiological pH (~7.4), a significant portion of the molecule will be in its protonated, cationic form, which is expected to be more water-soluble than the neutral form. Therefore, solubility must be determined across a physiologically relevant pH range to construct a pH-solubility profile.[4][5] The high predicted cLogP suggests that the intrinsic solubility of the free base will be low, making organic co-solvents or formulation technologies necessary for many applications.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Before proceeding to protocols, it is paramount to understand the two primary types of solubility measurements and their relevance in the drug discovery timeline.

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation time when added from a concentrated DMSO stock. It reflects the compound's ability to stay in solution under non-equilibrium conditions, mimicking high-throughput screening (HTS) scenarios.[6] It is often higher than thermodynamic solubility because it can represent a supersaturated state or the solubility of an amorphous precipitate.[7][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[7][9][10] This value is critical for formulation and late-stage development as it represents the most stable, and typically lowest, solubility of the crystalline form.

A large discrepancy between kinetic and thermodynamic solubility can be a red flag, often indicating that the compound is likely to precipitate out of solution over time, a phenomenon known as "falling out of solution."[8]

Logical Workflow for Solubility Profiling

Caption: Overall workflow for comprehensive solubility characterization.

Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and employing robust analytical methods.

Protocol 3.1: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[9][11][12]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (solid, purity >95%)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

-

Solvents:

-

pH 1.2 Buffer (0.1 N HCl)

-

pH 4.5 Buffer (Acetate)

-

pH 6.8 and 7.4 Buffers (Phosphate)

-

Ethanol, Isopropanol (IPA), Acetonitrile (ACN)

-

Procedure:

-

Preparation: Add an excess of the solid compound to each vial (e.g., 2-5 mg). A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.[12][13] The extended time is crucial to allow the system to reach a true thermodynamic equilibrium, which may involve the conversion of metastable solid forms to the most stable, least soluble form.[7]

-

Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step.

-

Method A (Filtration): Filter the supernatant through a 0.22 µm syringe filter. Discard the first 100-200 µL to saturate any potential binding sites on the filter membrane.

-

Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and carefully pipette the supernatant, avoiding disturbance of the solid pellet.

-

-

Quantification:

-

Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., 1 mg/mL in ACN).

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Dilute the saturated supernatant samples with the same solvent to fall within the linear range of the calibration curve.

-

Analyze the standards and diluted samples by HPLC-UV to determine the concentration.

-

-

Calculation: Use the calibration curve to determine the concentration in the diluted samples and multiply by the dilution factor to get the final solubility value (e.g., in µg/mL or µM).

Protocol 3.2: High-Throughput Kinetic Solubility Assay

This method is ideal for early discovery when compound availability is limited and rapid screening is required.[14][15]

Objective: To rapidly assess the kinetic solubility of the compound in aqueous buffer.

Materials:

-

10 mM DMSO stock solution of the compound

-

96-well microplates (polypropylene for storage, filter plates for separation)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Plate shaker and centrifuge

-

Plate reader (Nephelometer) or HPLC-UV system

Procedure:

-

Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution directly into the buffer. This "DMSO crash" method results in a final concentration of 100 µM with 1% DMSO.[16] The abrupt change in solvent polarity forces the compound to precipitate if its solubility is below this concentration.

-

Incubation: Seal the plate and shake for 1-2 hours at room temperature.[16]

-

Analysis (Method A - Nephelometry):

-

Measure the light scattering in each well using a nephelometer.[17]

-

A significant increase in light scattering compared to a buffer-only control indicates precipitation. The solubility is reported as being less than the tested concentration.

-

-

Analysis (Method B - HPLC):

Analytical Method: HPLC-UV for Robust Quantification

A reliable analytical method is the cornerstone of accurate solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity and sensitivity.[18]

Method Development Strategy:

-

Column Selection: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a versatile starting point for a molecule with this polarity.[19]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid (to ensure protonation of the amine and good peak shape).

-

B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: A fast gradient (e.g., 5% to 95% B in 3-5 minutes) is suitable for rapid quantification.[20][21]

-

Detection: The aromatic ring provides a strong chromophore. Set the UV detector to an appropriate wavelength (e.g., 220 nm or 254 nm) determined by scanning a dilute standard.

-

Validation: The method must be validated for linearity, accuracy, and precision using a standard calibration curve (typically R² > 0.995).

HPLC Method Diagram

Caption: A standard reversed-phase HPLC system for solubility analysis.

Data Summary and Interpretation

All quantitative data should be collated into a clear, comparative table.

Table 2: Solubility Data for this compound at 25°C

| Solvent/Buffer | Solubility Type | Method | Result (µg/mL) | Result (µM) |

| pH 1.2 Buffer | Thermodynamic | Shake-Flask | [Insert Data] | [Insert Data] |

| pH 4.5 Buffer | Thermodynamic | Shake-Flask | [Insert Data] | [Insert Data] |

| pH 6.8 Buffer | Thermodynamic | Shake-Flask | [Insert Data] | [Insert Data] |

| pH 7.4 Buffer | Thermodynamic | Shake-Flask | [Insert Data] | [Insert Data] |

| pH 7.4 Buffer | Kinetic | HTS (HPLC) | [Insert Data] | [Insert Data] |

| Ethanol | Thermodynamic | Shake-Flask | [Insert Data] | [Insert Data] |

| Acetonitrile | Thermodynamic | Shake-Flask | [Insert Data] | [Insert Data] |

Interpretation of Results:

-

pH-Dependent Solubility: Expect solubility to be highest at pH 1.2 and decrease as the pH approaches and surpasses the pKa. This profile is critical for predicting oral absorption, as the compound will experience a wide range of pH environments in the gastrointestinal tract.[22]

-

Kinetic vs. Thermodynamic Gap: A kinetic solubility that is significantly higher (e.g., >5-fold) than the thermodynamic value at pH 7.4 suggests a high potential for supersaturation and subsequent precipitation in vivo. This can lead to variable absorption and is a key risk factor to flag for formulation scientists.[8]

-

Organic Solvent Solubility: High solubility in solvents like ethanol or ACN is expected and provides crucial information for synthetic chemists (e.g., for reaction workups and purification) and for developing potential liquid formulations.

Conclusion and Forward Look

This guide has provided a comprehensive, scientifically-grounded framework for the thorough solubility characterization of this compound. By moving beyond simple data points to understand the distinction between kinetic and thermodynamic solubility, the influence of pH, and the importance of robust analytical validation, researchers can generate high-quality, actionable data. This information is not an endpoint but a critical starting point. It directly informs the strategies for formulation, aids in the interpretation of in vitro and in vivo study results, and ultimately, plays a pivotal role in determining the developmental trajectory of any drug candidate built upon this chemical scaffold.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ovid.com [ovid.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. scribd.com [scribd.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. pharmasalmanac.com [pharmasalmanac.com]

- 19. scispace.com [scispace.com]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. admescope.com [admescope.com]

Spectroscopic Data for (3-Chloro-4-(trifluoromethoxy)phenyl)methanamine: An In-depth Technical Guide